molecular formula C9HF5N2 B1443706 (Pentafluorophenyl)propanedinitrile CAS No. 719-38-0

(Pentafluorophenyl)propanedinitrile

Cat. No. B1443706
CAS RN: 719-38-0
M. Wt: 232.11 g/mol
InChI Key: NNKSZJVBSCFEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentafluorophenyl)propanedinitrile is a chemical compound with the CAS Number: 719-38-0 and a molecular weight of 232.11 . It has been used in the preparation of single-chain polymer nanoparticles (SCNPs) which are formed by intramolecular collapse of individual polymer chains .


Synthesis Analysis

The synthesis of pentafluorophenyl-functional SCNPs involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Another synthesis method involves the reaction of sodium cyclopentadienide and hexafluorobenzene (C6F6) under varying conditions .


Molecular Structure Analysis

The molecular structure of (Pentafluorophenyl)propanedinitrile is characterized by its IUPAC Name 2- (perfluorophenyl)malononitrile and Inchi Code 1S/C9HF5N2/c10-5-4 (3 (1-15)2-16)6 (11)8 (13)9 (14)7 (5)12/h3H .


Chemical Reactions Analysis

Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .


Physical And Chemical Properties Analysis

(Pentafluorophenyl)propanedinitrile has a molecular weight of 232.11 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Specific Scientific Field : Polymer Chemistry and Biomolecular Nanotechnology .
  • Summary of the Application : (Pentafluorophenyl)propanedinitrile is used in the creation of single-chain polymer nanoparticles (SCNPs) for protein mimicry . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .
  • Methods of Application or Experimental Procedures : Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .
  • Results or Outcomes : This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

Safety And Hazards

(Pentafluorophenyl)propanedinitrile is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The utility of an electron-deficient, air stable, and commercially available Lewis acid tris (pentafluorophenyl)borane has recently been comprehensively explored . This suggests potential future directions in the use of (Pentafluorophenyl)propanedinitrile and related compounds in various applications, including the formation of bio-inspired single-chain polymer nanoparticles (SCNPs) .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF5N2/c10-5-4(3(1-15)2-16)6(11)8(13)9(14)7(5)12/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKSZJVBSCFEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70825388
Record name (Pentafluorophenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70825388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentafluorophenyl)propanedinitrile

CAS RN

719-38-0
Record name (Pentafluorophenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70825388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pentafluorophenyl)propanedinitrile
Reactant of Route 2
Reactant of Route 2
(Pentafluorophenyl)propanedinitrile
Reactant of Route 3
Reactant of Route 3
(Pentafluorophenyl)propanedinitrile
Reactant of Route 4
Reactant of Route 4
(Pentafluorophenyl)propanedinitrile
Reactant of Route 5
Reactant of Route 5
(Pentafluorophenyl)propanedinitrile
Reactant of Route 6
Reactant of Route 6
(Pentafluorophenyl)propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.